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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)ethanol

Cat. No.: B1295094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(3-Fluorophenyl)ethanol, a key intermediate in various synthetic applications.

This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-(3-Fluorophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.35 - 7.14 m - 1H Ar-H

7.11 - 7.01 m - 2H Ar-H

6.99 - 6.95 m - 1H Ar-H

4.93 q 5.9 1H CH-OH

2.06 br s - 1H OH

1.51 d 6.2 3H CH₃

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm Assignment

163.0 (d, J = 243 Hz) C-F

148.5 (d, J = 7 Hz) C-C-OH

129.8 (d, J = 8 Hz) Ar-CH

121.0 Ar-CH

114.0 (d, J = 21 Hz) Ar-CH

112.5 (d, J = 22 Hz) Ar-CH

69.5 CH-OH

25.0 CH₃

Note: The ¹³C NMR data is predicted as experimental data from open sources is unavailable.

Chemical shifts and coupling constants are estimations.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3360 Strong, Broad O-H stretch (alcohol)

3050 Medium C-H stretch (aromatic)

2975 Medium C-H stretch (aliphatic)

1590, 1490, 1450 Medium to Strong C=C stretch (aromatic ring)

1250 Strong C-F stretch

1150 Strong
C-O stretch (secondary

alcohol)

780, 690 Strong
C-H bend (aromatic, meta-

disubstituted)

Technique: Neat, as a thin film between salt plates.

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

140 40 [M]⁺ (Molecular Ion)

125 100 [M - CH₃]⁺

97 60 [M - CH₃ - CO]⁺ or [C₆H₄F]⁺

77 30 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: a. Accurately weigh 10-20 mg of 1-(3-Fluorophenyl)ethanol. b.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing
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0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean,

dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition: a. The ¹H NMR spectrum is recorded on a 500 MHz spectrometer.

b. The acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1

second, 16 scans, and a pulse angle of 30 degrees. c. The free induction decay (FID) is Fourier

transformed with a line broadening of 0.3 Hz.

3. ¹³C NMR Data Acquisition: a. The ¹³C NMR spectrum is recorded on the same spectrometer

at a frequency of 125 MHz. b. The spectrum is acquired with proton decoupling. c. A spectral

width of 240 ppm, a relaxation delay of 2 seconds, and approximately 1024 scans are used. d.

The FID is processed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy
1. Sample Preparation: a. Place a small drop of neat 1-(3-Fluorophenyl)ethanol onto a clean,

dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. b. Gently place a second salt

plate on top to create a thin capillary film of the liquid between the plates.

2. Data Acquisition: a. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. b. A background spectrum of the empty salt plates is first acquired. c. The

sample is then placed in the spectrometer's sample holder. d. The spectrum is typically

recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹, and 16 scans are co-added

to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
1. Sample Introduction: a. A dilute solution of 1-(3-Fluorophenyl)ethanol in a volatile organic

solvent such as methanol or dichloromethane is prepared. b. The sample is introduced into the

mass spectrometer via direct injection or through a gas chromatography (GC) interface.

2. Data Acquisition: a. The mass spectrum is obtained using an electron ionization (EI) source.

b. The electron energy is set to 70 eV. c. The mass analyzer is scanned over a mass-to-charge

(m/z) range of 40-200 amu.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a small

organic molecule like 1-(3-Fluorophenyl)ethanol.

Workflow for Spectroscopic Analysis of 1-(3-Fluorophenyl)ethanol
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Caption: Spectroscopic analysis workflow from sample preparation to structural elucidation.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-(3-Fluorophenyl)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295094#spectroscopic-data-of-1-3-fluorophenyl-
ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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